



Application Notes and Protocols: PF-573228 IC50 in Different Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-573228 is a potent and selective inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cellular processes such as adhesion, proliferation, migration, and survival. Overexpression and activation of FAK are frequently observed in various human cancers, making it an attractive target for cancer therapy. **PF-573228** acts as an ATP-competitive inhibitor of FAK's catalytic activity. This document provides detailed information on the half-maximal inhibitory concentration (IC50) of **PF-573228** in different cancer cell lines, along with protocols for its evaluation.

Data Presentation

The inhibitory activity of **PF-573228** is presented below, categorized by its effect on FAK phosphorylation and overall cell viability.

PF-573228 IC50 for FAK Phosphorylation

This table summarizes the concentration of **PF-573228** required to inhibit the autophosphorylation of FAK at tyrosine 397 (Tyr397) by 50% in various cell lines.



Cell Line	Cancer Type	IC50 (FAK Phosphorylation)
A-431	Epidermoid Carcinoma	11 nM
PC3	Prostate Cancer	30 - 500 nM
SKOV-3	Ovarian Cancer	30 - 500 nM
L3.6p1	Pancreatic Cancer	30 - 500 nM
F-G	Pancreatic Cancer	30 - 500 nM
MDCK	Madin-Darby Canine Kidney	30 - 500 nM
REF52	Rat Embryo Fibroblast	30 - 500 nM

PF-573228 IC50 for Cell Viability/Proliferation

This table presents the IC50 values of **PF-573228** concerning the inhibition of cell growth and proliferation in different cancer cell lines.



Cell Line	Cancer Type	IC50 (Cell Viability/Proliferation)	
A549	Lung Adenocarcinoma	~10 µM (effective growth suppression)[1]	
H460	Large Cell Lung Carcinoma	~10 µM (effective growth suppression)[1]	
H1299	Large Cell Lung Carcinoma	>10 µM (slight reduction in cyclin B1)[1]	
NCI-H82	Small Cell Lung Cancer	0.1 - 5 μM (decreased proliferation)	
NCI-H146	Small Cell Lung Cancer	0.1 - 5 μM (decreased proliferation)	
NCI-H196	Small Cell Lung Cancer	0.1 - 5 μM (decreased proliferation)	
NCI-H446	Small Cell Lung Cancer	0.1 - 5 μM (decreased proliferation)	
COA3 (PDX)	Neuroblastoma	12.0 μΜ	
COA6 (PDX)	Neuroblastoma	1.13 μΜ	
U87-MG	Glioblastoma	Significant reduction from 10 μΜ	
U251-MG	Glioblastoma Significant reduction at 40 μN		

Note: In some cases, specific IC50 values were not available in the cited literature; instead, effective concentrations for growth inhibition are provided.

Experimental Protocols

A standard protocol for determining the IC50 of **PF-573228** on cell viability using a tetrazolium-based (MTT or MTS) assay is provided below.



Cell Viability Assay (MTT/MTS Protocol)

1. Materials:		

- Cancer cell line of interest
- Complete cell culture medium
- PF-573228 (stock solution in DMSO)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
- Solubilization solution (e.g., DMSO or a detergent-based solution for MTT)
- Phosphate-buffered saline (PBS)
- · Multichannel pipette
- Microplate reader
- 2. Procedure:
- · Cell Seeding:
 - Harvest and count cells, then resuspend them in complete culture medium to the desired density.
 - \circ Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 μ L per well.
 - Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
- Drug Treatment:



- Prepare serial dilutions of PF-573228 in complete culture medium from the stock solution.
 It is recommended to perform a wide range of concentrations for the initial experiment.
- \circ Carefully remove the medium from the wells and add 100 μ L of the prepared **PF-573228** dilutions to the respective wells.
- Include vehicle control wells (medium with the same concentration of DMSO used for the highest drug concentration) and untreated control wells (medium only).
- Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5%
 CO2.

MTT/MTS Assay:

- After the incubation period, add 10-20 μL of MTT or MTS reagent to each well.
- Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize the tetrazolium salt into a colored formazan product.
- \circ If using MTT, carefully remove the medium and add 100-150 μ L of solubilization solution to each well to dissolve the formazan crystals. Mix gently on a plate shaker. If using MTS, the formazan product is soluble, and this step is not necessary.
- Measure the absorbance of each well using a microplate reader at the appropriate wavelength (typically 490-570 nm for MTT/MTS).

Data Analysis:

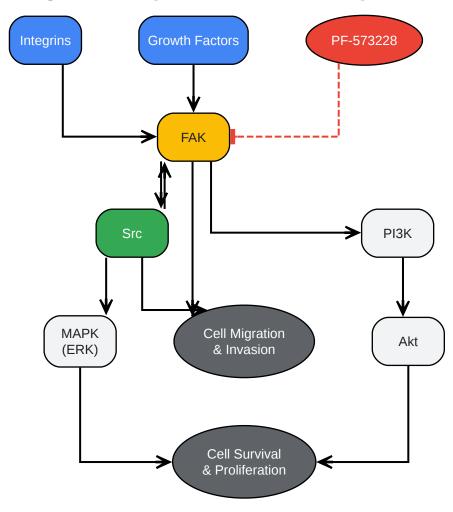
- Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
- Calculate the percentage of cell viability for each concentration using the following formula:
 - % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
- Plot the percentage of cell viability against the logarithm of the PF-573228 concentration.



 Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Visualizations

FAK Signaling Pathway and Inhibition by PF-573228

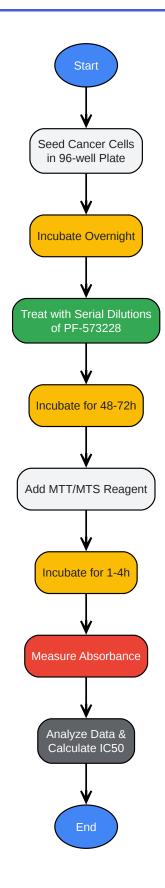


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Caption: FAK signaling pathway and its inhibition by PF-573228.

Experimental Workflow for IC50 Determination





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Caption: Workflow for determining the IC50 of PF-573228.



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References

- 1. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols: PF-573228 IC50 in Different Cancer Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684526#pf-573228-ic50-in-different-cancer-cell-lines]

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